molecular formula C7H5Br2N B12974985 2,6-Dibromo-4-vinylpyridine

2,6-Dibromo-4-vinylpyridine

Cat. No.: B12974985
M. Wt: 262.93 g/mol
InChI Key: RDZJPEJZAGKKPN-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-vinylpyridine (CAS 350601-33-1) is a high-value pyridine derivative that serves as a versatile synthetic intermediate and monomer for advanced materials science. Its molecular structure, featuring bromine substituents at the 2 and 6 positions of the pyridine ring and a polymerizable vinyl group at the 4 position, makes it a unique building block for designing functional polymers. The primary research value of this compound lies in its application for creating modified poly(4-vinylpyridine) systems. The bromine atoms are excellent leaving groups, facilitating further functionalization of the polymer backbone through various cross-coupling and nucleophilic substitution reactions. This allows researchers to engineer polymers with specific properties, such as tailored hydrophilicity, charge density, or the introduction of active functional groups like -OH, -NH2, or -CN . These custom-designed polymers find extensive applications in the development of antimicrobial materials, where quaternized pyridinium structures can impart strong electrostatic activity against pathogens like Staphylococcus aureus and Escherichia coli . Furthermore, polymers derived from this compound are investigated as metal-free catalytic systems for hydrogen generation from chemical hydrides like sodium borohydride, offering an alternative to traditional metal catalysts . Additional applications include use as a detoxifying agent for environmental remediation and as a template for the synthesis of metal nanoparticles . This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or personal use. All necessary safety data sheets must be consulted prior to handling.

Properties

Molecular Formula

C7H5Br2N

Molecular Weight

262.93 g/mol

IUPAC Name

2,6-dibromo-4-ethenylpyridine

InChI

InChI=1S/C7H5Br2N/c1-2-5-3-6(8)10-7(9)4-5/h2-4H,1H2

InChI Key

RDZJPEJZAGKKPN-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=NC(=C1)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-vinylpyridine typically involves the bromination of 4-vinylpyridine. One common method is the reaction of 4-vinylpyridine with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 2 and 6 positions of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using bromide-bromate salts in an aqueous acidic medium, have been explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-vinylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atoms.

    Coupling Reactions: Products are typically biaryl or alkyl-aryl compounds formed by the coupling of the vinyl group with boronic acids.

Scientific Research Applications

2,6-Dibromo-4-vinylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-vinylpyridine in chemical reactions involves its functional groups:

    Bromine Atoms: The bromine atoms at the 2 and 6 positions are reactive sites for nucleophilic substitution and coupling reactions. They can be replaced by other nucleophiles or participate in cross-coupling reactions.

    Vinyl Group: The vinyl group at the 4 position can undergo addition reactions and polymerization.

Comparison with Similar Compounds

Research Implications and Gaps

  • Synthetic Applications: The vinyl group in this compound offers unique pathways for creating conjugated polymers or functionalized aromatics, distinguishing it from methyl- or amino-substituted analogs.
  • Data Limitations : Experimental data for the target compound (melting points, spectral profiles) are sparse in the provided evidence, necessitating further studies.

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